![molecular formula C18H18N2O3 B2562983 5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950415-67-5](/img/structure/B2562983.png)
5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzodiazepine, a class of psychoactive drugs used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . The structure suggests that it might have similar properties, but without specific studies, it’s hard to say for certain.
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a benzene ring fused to a diazepine ring . Without specific information, it’s difficult to provide a detailed analysis of this compound’s structure.Scientific Research Applications
Potential Biological and Pharmacological Activity
Research into derivatives of dibenzo[b,e][1,4]diazepin-1-ones, closely related to the specified compound, indicates potential biological and pharmacological activities. These compounds have been synthesized through an efficient four-step process, resulting in new derivatives that exhibit possible anticonvulsant and antischizophrenia effects within the central nervous system (CNS). This synthesis approach highlights the potential of these compounds in contributing to the treatment of CNS disorders (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Synthesis and Structure-Activity Relationships
Another study focuses on the synthesis and evaluation of benzodiazepine derivatives as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. These compounds, synthesized from 4-amino-5-chloro-2-methoxybenzoic acid derivatives, demonstrate significant potential as broad antiemetic agents due to their high binding affinity for both receptor types. Such findings suggest that similar compounds, including the one , could be explored for their receptor binding capabilities and therapeutic applications (Hirokawa et al., 2002).
Anticholinesterase Activity
Novel anticholinesterases based on the molecular skeletons of different chemical structures, including benzodiazepines, have been synthesized and assessed for their action against human enzyme inhibitors. These compounds, especially those with specific N-substituted groups, have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in designing drugs for diseases like Alzheimer's (Luo et al., 2005).
Benzodiazepine Receptor Binding Studies
The synthesis of condensed pyridazine derivatives, including benzodiazepines, has revealed compounds with high affinity to the benzodiazepine receptor. This suggests a crucial role for the topographical planarity of these molecules in their high receptor affinity, potentially contributing to the development of new therapeutic agents targeting CNS disorders (Nakao et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-17(21)19-14-8-4-5-9-15(14)20(12)18(22)13-7-3-6-10-16(13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPDIIUSQPYODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562901.png)
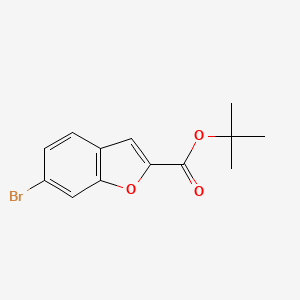
![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)
![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)
![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)
![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)
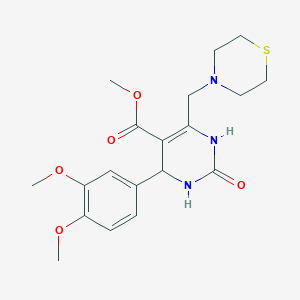
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)
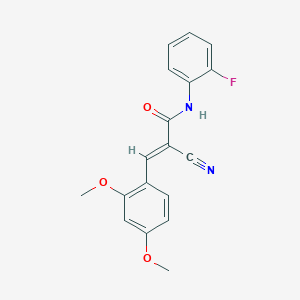

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
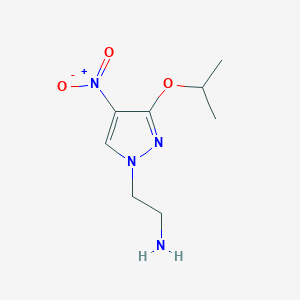
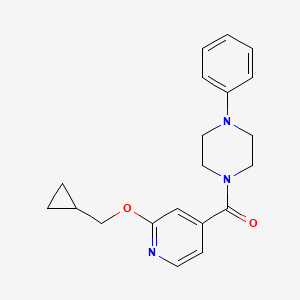
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)